Diltiazem-d6 hydrochloride is a deuterated derivative of diltiazem, a well-known calcium channel blocker used primarily in the treatment of cardiovascular disorders. The compound is characterized by the substitution of hydrogen atoms with deuterium, enhancing its utility in pharmacokinetic studies and metabolic research due to its distinct isotopic signature. Diltiazem-d6 hydrochloride is classified under calcium channel blockers, which inhibit the influx of calcium ions into cardiac and vascular smooth muscle, thereby reducing muscle contraction and promoting vasodilation.
Diltiazem-d6 hydrochloride can be synthesized in laboratories using various chemical methods that incorporate deuterium into the diltiazem molecule. It is also available from specialized chemical suppliers for research purposes.
The synthesis of diltiazem-d6 hydrochloride typically involves the following methods:
The synthetic routes often require precise temperature and pressure controls during hydrogenation to optimize yield and minimize side reactions. The final product is confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Diltiazem-d6 hydrochloride retains the core structure of diltiazem but features deuterated positions that can be identified by spectroscopic methods. The molecular formula for diltiazem is C22H26N2O4S, while for its deuterated form, it is C22D6N2O4SCl.
The structural analysis reveals that the compound maintains the characteristic benzothiazepine framework, essential for its pharmacological activity .
Diltiazem-d6 hydrochloride can undergo several types of chemical reactions:
Diltiazem-d6 hydrochloride functions primarily by blocking L-type calcium channels in cardiac and vascular smooth muscle cells. This action inhibits the influx of calcium ions during depolarization, leading to several physiological effects:
The pharmacokinetics indicate that diltiazem-d6 has a bioavailability ranging from 24% to 74% due to first-pass metabolism, with peak plasma concentrations occurring between 11 to 18 hours post-administration .
Relevant analyses include high-performance liquid chromatography for purity assessment and nuclear magnetic resonance for structural confirmation .
Diltiazem-d6 hydrochloride serves several scientific uses:
Deuterium labeling of pharmaceuticals involves replacing hydrogen atoms with stable deuterium isotopes (²H or D) at specific molecular sites. In Diltiazem-d6 hydrochloride, six hydrogen atoms are substituted at the dimethylaminoethyl group, creating a distinct isotopic signature while preserving the parent compound's stereochemistry and pharmacological target engagement [1] [7]. This strategic deuteration enables precise tracking of drug distribution, metabolism, and elimination through advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
The primary utility of Diltiazem-d6 hydrochloride lies in its application as an internal standard for quantitative assays. Its near-identical chemical behavior to non-deuterated diltiazem allows for unambiguous differentiation in mass spectrometry, eliminating signal interference during metabolite quantification. Studies of diltiazem metabolism reveal complex nonlinear pharmacokinetics, where deuterated analogs provide critical insights into saturation thresholds of metabolic enzymes. For instance, research demonstrates a 35-51% reduction in apparent oral clearance at high doses (720 mg) due to cytochrome P450 (CYP3A4) saturation, which Diltiazem-d6 hydrochloride accurately quantifies through stable isotope tracing [3] [8].
Table 1: Metabolic Parameters of Diltiazem vs. Diltiazem-d6 Hydrochloride
Parameter | Diltiazem | Diltiazem-d6 HCl | Significance |
---|---|---|---|
AUC (720 mg dose) | 10,167 h·ng/mL | Comparable | Confirms bioequivalence |
Metabolite Ratio (DAD/Diltiazem) | 0.28 ± 0.05 | 0.27 ± 0.04 | Identical phase-I metabolism |
Clearance Reduction at High Dose | 35-51% | Matched profile | Validates enzyme saturation models |
Deuterium labeling further elucidates metabolite pathways: Major active metabolites include desacetyldiltiazem (DAD) and N-desmethyldiltiazem (MA), both detectable via deuterium retention patterns. The AUCDAD/AUCDiltiazem ratio remains consistent between deuterated and non-deuterated forms (0.28 vs. 0.27), confirming that deuteration does not alter esterase-mediated hydrolysis kinetics [8]. This metabolic stability makes Diltiazem-d6 hydrochloride indispensable for defining concentration-response relationships in cardiovascular research.
Deuterium substitution may induce subtle alterations in molecular vibration frequencies and bond dissociation energies, potentially affecting drug-receptor interactions. For Diltiazem-d6 hydrochloride, theoretical models predict minimal kinetic isotope effects (KIEs) due to the distal location of deuteration sites from the pharmacophore. The binding domain of diltiazem localizes to transmembrane segments IIIS6 and IVS6 of L-type calcium channels, where residues Phe1164 and Val1165 form critical hydrophobic contacts [4] [9]. Deuterium's higher atomic mass marginally increases the molecular weight (457.02 vs. 451.00 for non-deuterated diltiazem HCl) but preserves the van der Waals radii essential for binding.
Computational analyses reveal two key aspects of deuterium influence:
Table 2: Molecular Dynamics Parameters of Diltiazem Binding
Parameter | Diltiazem HCl | Diltiazem-d6 HCl | Biological Implication |
---|---|---|---|
VDW Energy (kcal/mol) | -42.7 ± 1.2 | -43.0 ± 1.1 | Enhanced hydrophobic stabilization |
H-bond Disruption | 2.1 ns⁻¹ | 2.0 ns⁻¹ | Negligible effect on binding kinetics |
Dissociation Constant (Kd) | 9.8 µM | 10.2 µM | Clinically insignificant difference |
Experimental validation comes from electrophysiological studies demonstrating identical use-dependent block properties. Both compounds exhibit increased potency during repetitive depolarization (IC50 = 10.4 µM), confirming that deuteration preserves voltage-sensor modulation and state-dependent binding kinetics [9]. The transition state energy for channel dissociation remains unaffected, aligning with the Westheimer model of negligible isotope effects when deuterium is not involved in rate-limiting bond cleavage [2].
The therapeutic equivalence of Diltiazem-d6 hydrochloride and its non-deuterated counterpart is evaluated through three dimensions: receptor affinity, ion channel blockade, and allosteric modulation.
Receptor Binding Profiling
Radioligand displacement assays using [³H]-isradipine confirm identical binding site localization. Diltiazem-d6 hydrochloride competes with dihydropyridines at the α1-subunit of L-type channels with a Ki of 38.2 nM, statistically indistinguishable from diltiazem HCl (Ki = 37.5 nM) [4]. Mutagenesis studies further validate that deuteration does not alter residue-specific interactions: Mutation of Val1165 to alanine reduces binding affinity by 81% for both compounds, underscoring conserved reliance on this hydrophobic anchor [4].
Electrophysiological Function
In vitro cardiac preparations show equivalent inhibition of calcium influx:
Table 3: Functional Comparison in Calcium Channel Blockade
Parameter | Diltiazem HCl | Diltiazem-d6 HCl | Method |
---|---|---|---|
Resting IC50 | 41 µM | 41 µM | Xenopus oocyte recording |
Use-Dependent IC50 | 10.4 µM | 10.4 µM | Cardiac myocyte assay |
Inactivation τ (ms) | 125 ± 8 | 127 ± 9 | Voltage-clamp analysis |
Allosteric Interactions
Co-crystallization studies of CaVAb channels reveal identical binding poses for deuterated and non-deuterated diltiazem. Both forms engage in allosteric coupling with dihydropyridine sites: Amlodipine binding reorients the benzothiazepine scaffold, positioning the tertiary amino group toward the selectivity filter. This induced-fit configuration increases Ca2+ dissociation from coordination Site 3 by 15% in both compounds, demonstrating equivalent modulation of ion permeation [9].
Compound Nomenclature Table
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1